

Nuclear Magnetic Resonance (NMR) Spectroscopy

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NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of **o-Cresol**.

¹H NMR Data

The ¹H NMR spectrum of **o-Cresol** provides detailed information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the hydroxyl and methyl substituents on the aromatic ring.

Table 1: 1H NMR Chemical Shift Data for o-Cresol

Proton Assignment	Chemical Shift (δ) in ppm (CDCl ₃)	Multiplicity	Coupling Constant (J) in Hz
-OH	4.89	singlet	-
H-6	7.09-7.16	multiplet	-
H-3	7.09-7.16	multiplet	-
H-4	6.88	triplet	7.4
H-5	6.79	doublet	8.0
-СН3	2.28	singlet	-



Data sourced from multiple references, including ChemicalBook and Royal Society of Chemistry publications.[1][2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in **o-Cresol**. The positions of the hydroxyl and methyl groups significantly influence the chemical shifts of the aromatic carbons.

Table 2: 13C NMR Chemical Shift Data for o-Cresol

Carbon Assignment	Chemical Shift (δ) in ppm (CDCl₃)
C-2 (C-OH)	153.75
C-1 (C-CH ₃)	123.80
C-6	131.07
C-4	127.15
C-5	120.80
C-3	114.94
-CH₃	15.74

Data sourced from multiple references.[2][3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of **o-Cresol** is as follows:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **o-Cresol** for ¹H NMR and 50-100 mg for ¹³C NMR.[4] Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[4]
- Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[2]



• Data Acquisition:

- Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[4] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals.[4]
- ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required. [6]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **o-Cresol** shows characteristic absorption bands for the hydroxyl and aromatic C-H and C-C bonds.

Table 3: Characteristic IR Absorption Bands for o-Cresol



Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydrogen- bonded)	3600-3300	Strong, Broad
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (methyl)	2960-2850	Medium
C=C stretch (aromatic)	1600-1450	Medium to Strong
O-H bend	1410-1260	Medium
C-O stretch	1260-1180	Strong
C-H out-of-plane bend (aromatic)	900-675	Strong

Data is a compilation from typical IR correlation charts and spectra of **o-Cresol**.[7]

Experimental Protocol for IR Spectroscopy

For a solid sample like **o-Cresol** (melting point: 30-31 °C), the following thin-film method can be used:

- Sample Preparation: Dissolve a small amount of o-Cresol in a volatile solvent like methylene chloride or acetone.[8]
- Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded first and subtracted from the sample spectrum.
- Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in **o-Cresol**.

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for o-Cresol

m/z	Relative Intensity (%)	Assignment
108	100	[M]+ (Molecular Ion)
107	67.4	[M-H]+
90	19.5	[M-H ₂ O] ⁺
79	21.2	[C ₆ H ₇] ⁺
77	18.0	[C ₆ H ₅] ⁺

Data sourced from MassBank.[9] The molecular ion peak for **o-Cresol** is observed at m/z 108, corresponding to its molecular weight.[10]

Experimental Protocol for Mass Spectrometry

A common method for analyzing **o-Cresol** is Gas Chromatography-Mass Spectrometry (GC-MS).

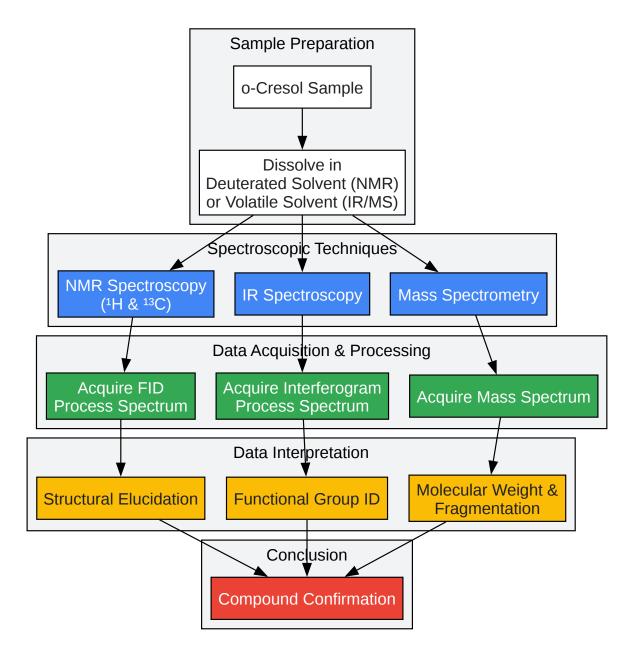
- Sample Preparation: Prepare a dilute solution of **o-Cresol** in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation: Inject a small volume of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from other components.
- Ionization: As the o-Cresol elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[9]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge ratio.



• Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **o-Cresol**.





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Caption: General workflow for the spectroscopic analysis of **o-Cresol**.

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